molecular formula C9H14ClNS B6165455 1-(phenylsulfanyl)propan-2-amine hydrochloride CAS No. 56216-00-3

1-(phenylsulfanyl)propan-2-amine hydrochloride

Cat. No.: B6165455
CAS No.: 56216-00-3
M. Wt: 203.7
InChI Key:
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Description

1-(phenylsulfanyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H14ClNS . It has a molecular weight of 203.73 .


Synthesis Analysis

The synthesis of similar compounds has been reported using transaminase-mediated reactions . This environmentally and economically attractive method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the current data, amines in general are known to undergo a variety of reactions. For instance, they can participate in nucleophilic addition/elimination reactions with acyl chlorides .

Scientific Research Applications

1-(Phenylsulfanyl)propan-2-amine hydrochloride is widely used in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in drug discovery and development, and as a tool in biochemistry and physiology research. It has also been used in studies related to the synthesis of peptides and proteins, as well as in the development of new drugs.

Mechanism of Action

1-(Phenylsulfanyl)propan-2-amine hydrochloride acts as a reagent in organic synthesis. It is used to catalyze the formation of peptides and proteins from amino acids. It can also be used to modify the structure of existing compounds, such as drugs, to create new compounds with desired properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

1-(Phenylsulfanyl)propan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is stable at room temperature, and it is soluble in water and ethanol. However, it is also toxic and should be handled with caution.

Future Directions

1-(Phenylsulfanyl)propan-2-amine hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the development of new drugs that utilize the compound’s biochemical and physiological effects. Other potential areas of research include the development of new synthetic pathways for the synthesis of peptides and proteins, and the use of the compound as a catalyst in drug discovery and development. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory, anti-oxidant, and anti-apoptotic agent.

Synthesis Methods

1-(Phenylsulfanyl)propan-2-amine hydrochloride can be synthesized by a number of methods. The most common method is the reaction of phenylsulfonyl chloride and 2-propanol in the presence of a base such as potassium hydroxide. This reaction produces a white crystalline powder that is soluble in water and ethanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(phenylsulfanyl)propan-2-amine hydrochloride involves the reaction of 1-propanethiol with phenylmagnesium bromide to form 1-phenylsulfanylpropane. This intermediate is then reacted with 2-bromo-1-phenylethanamine to form the final product, 1-(phenylsulfanyl)propan-2-amine hydrochloride.", "Starting Materials": [ "1-propanethiol", "phenylmagnesium bromide", "2-bromo-1-phenylethanamine", "hydrochloric acid", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 1-propanethiol in diethyl ether and add phenylmagnesium bromide dropwise while stirring. Allow the reaction mixture to stir for several hours.", "Step 2: Add hydrochloric acid to the reaction mixture to quench the excess phenylmagnesium bromide.", "Step 3: Extract the organic layer with diethyl ether and dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain 1-phenylsulfanylpropane.", "Step 5: Dissolve 1-phenylsulfanylpropane in diethyl ether and add 2-bromo-1-phenylethanamine. Allow the reaction mixture to stir for several hours.", "Step 6: Quench the reaction mixture with hydrochloric acid and extract the organic layer with diethyl ether.", "Step 7: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain 1-(phenylsulfanyl)propan-2-amine hydrochloride." ] }

56216-00-3

Molecular Formula

C9H14ClNS

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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